molecular formula C14H28BrN3O6 B606405 Bromo-PEG6-azide CAS No. 2062663-64-1

Bromo-PEG6-azide

Cat. No. B606405
CAS RN: 2062663-64-1
M. Wt: 414.3
InChI Key: LTHQYKLNICEFNE-UHFFFAOYSA-N
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Description

Bromo-PEG6-azide is a PEG-based PROTAC linker . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

Bromo-PEG6-azide is used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular formula of Bromo-PEG6-azide is C14H28BrN3O6 . It consists of a bromide (Br), a terminal azide (N3), and a PEG6 spacer .


Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG6-azide is a good leaving group for nucleophilic substitution reactions . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

The molecular weight of Bromo-PEG6-azide is 414.29 g/mol . The exact mass is 413.12 . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Click Chemistry

Bromo-PEG6-azide is widely used in Click Chemistry . This is a type of chemical reaction that involves the Cu (I) catalyzed reaction between the azide and a terminal acetylene . It also involves the Staudinger ligation using functionalized aryl phosphines to couple to the azide, forming amides . The azide functionality is highly selective and stable under most conditions .

Bioconjugation

Bromo-PEG6-azide is used in bioconjugation . This is a process where biomolecules are chemically joined together. The azide group in Bromo-PEG6-azide enables selective labeling of biomolecules .

Drug Research and Development

Bromo-PEG6-azide has significant applications in drug research and development . Its unique properties, including water solubility, biocompatibility, and reactivity, make it an ideal candidate for the development of targeted drug delivery systems .

Development of Diagnostic Agents

Bromo-PEG6-azide is used in the development of diagnostic agents . These are substances used in the diagnosis of disease or other conditions. They can be used in various diagnostic tests and procedures .

Imaging Probes

Bromo-PEG6-azide is used in the development of imaging probes . These are substances that can be used to visualize certain areas or processes in the body. They are often used in medical imaging techniques such as MRI, PET, and CT scans .

Organic Synthesis

Bromo-PEG6-azide is used in organic synthesis . This involves the creation of organic compounds, which are used in a wide range of applications, from pharmaceuticals to materials science .

Mechanism of Action

Target of Action

Bromo-PEG6-azide primarily targets molecules containing alkyne groups. It is often used in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage, which is crucial in various biochemical applications, including drug delivery and bioconjugation .

Mode of Action

The compound contains a bromide group and a terminal azide group. The bromide group acts as a leaving group in nucleophilic substitution reactions, while the azide group reacts with alkyne groups in the presence of a copper catalyst. This interaction results in the formation of a triazole ring, which is highly stable and resistant to metabolic degradation .

Biochemical Pathways

Bromo-PEG6-azide is involved in pathways related to bioconjugation and drug delivery. The formation of triazole linkages can modify proteins, nucleic acids, and other biomolecules, impacting their function and stability. This modification can influence signaling pathways, protein-protein interactions, and cellular uptake mechanisms .

Pharmacokinetics

The pharmacokinetics of Bromo-PEG6-azide are influenced by its PEG (polyethylene glycol) backbone, which enhances its solubility and stability in aqueous environments. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are optimized for bioavailability, making it suitable for in vivo applications. The PEGylation reduces renal clearance and prolongs the compound’s half-life in the bloodstream .

Result of Action

At the molecular level, Bromo-PEG6-azide’s action results in the formation of stable triazole linkages. This can lead to the creation of bioconjugates with enhanced stability and functionality. At the cellular level, these modifications can alter cellular processes, such as signal transduction, cellular uptake, and immune recognition .

Action Environment

Environmental factors such as pH, temperature, and the presence of catalysts can significantly influence the efficacy and stability of Bromo-PEG6-azide. The compound is stable under physiological conditions but requires a copper catalyst for the click chemistry reaction. Additionally, the hydrophilic nature of the PEG spacer ensures solubility in aqueous environments, which is crucial for its biological applications .

Bromo-PEG6-azide is a versatile compound with significant applications in bioconjugation and drug delivery, thanks to its unique chemical properties and stable reaction products.

: CD Bioparticles : MedChemExpress

Safety and Hazards

For safety, avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Bromo-PEG6-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . Its use in the field of drug delivery is expected to increase .

properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28BrN3O6/c15-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-17-18-16/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHQYKLNICEFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCBr)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28BrN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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